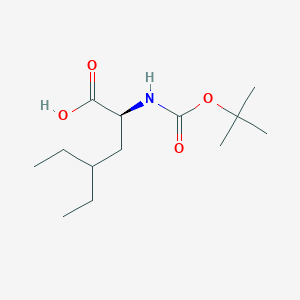

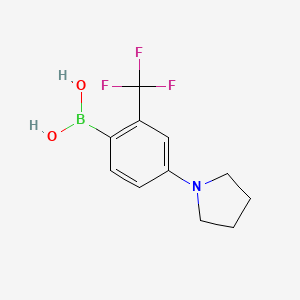

2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Trifluormethyl-4-(Pyrrolidino)phenylboronsäure ist ein Boronsäurederivat mit der Summenformel C11H13BF3NO2. Diese Verbindung zeichnet sich durch ihre Trifluormethylgruppe und den Pyrrolidinosubstituenten aus, die zu ihren einzigartigen chemischen Eigenschaften und ihrer Reaktivität beitragen. Sie wird in verschiedenen chemischen Reaktionen eingesetzt, insbesondere im Bereich der organischen Synthese.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Trifluormethyl-4-(Pyrrolidino)phenylboronsäure beinhaltet typischerweise die Suzuki-Miyaura-Kupplungsreaktion. Diese Reaktion ist eine weit verbreitete Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen einer Boronsäure und einem Aryl- oder Vinylhalogenid in Gegenwart eines Palladiumkatalysators und einer Base . Die allgemeinen Reaktionsbedingungen umfassen:

Katalysator: Palladium(0)- oder Palladium(II)-Komplexe

Base: Kaliumcarbonat (K2CO3) oder Natriumhydroxid (NaOH)

Lösungsmittel: Eine Mischung aus Wasser und einem organischen Lösungsmittel wie Tetrahydrofuran (THF) oder Toluol

Temperatur: Typischerweise zwischen 50-100 °C

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Prozess ist auf Ausbeute und Reinheit optimiert und verwendet oft kontinuierliche Strömungsreaktoren, um konstante Reaktionsbedingungen und eine effiziente Produktion sicherzustellen.

Chemische Reaktionsanalyse

Reaktionstypen

2-Trifluormethyl-4-(Pyrrolidino)phenylboronsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Umwandlung in entsprechende Alkohole oder Ketone unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4).

Reduktion: Reduktion der Boronsäuregruppe zu einem Alkohol unter Verwendung von Reduktionsmitteln wie Natriumborhydrid (NaBH4).

Substitution: Nucleophile Substitutionsreaktionen, bei denen die Boronsäuregruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: H2O2, KMnO4 oder andere Oxidationsmittel in wässrigen oder organischen Lösungsmitteln.

Reduktion: NaBH4 oder Lithiumaluminiumhydrid (LiAlH4) in Lösungsmitteln wie Ethanol oder THF.

Substitution: Verschiedene Nucleophile in Gegenwart einer Base und eines geeigneten Lösungsmittels.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise führt Oxidation typischerweise zu Alkoholen oder Ketonen, während Reduktion Alkohole erzeugt.

Analyse Chemischer Reaktionen

Types of Reactions

2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction of the boronic acid group to an alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, or other oxidizing agents in aqueous or organic solvents.

Reduction: NaBH4 or lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF.

Substitution: Various nucleophiles in the presence of a base and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields alcohols or ketones, while reduction produces alcohols.

Wissenschaftliche Forschungsanwendungen

2-Trifluormethyl-4-(Pyrrolidino)phenylboronsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 2-Trifluormethyl-4-(Pyrrolidino)phenylboronsäure beinhaltet seine Fähigkeit, aufgrund des Vorhandenseins der Boronsäuregruppe an verschiedenen chemischen Reaktionen teilzunehmen. Diese Gruppe kann reversible kovalente Bindungen mit Diolen und anderen Nucleophilen eingehen, was sie in der Molekül-Erkennung und -Katalyse nützlich macht. Die Trifluormethyl- und Pyrrolidinogruppen verbessern die Reaktivität und Stabilität der Verbindung, wodurch sie mit spezifischen molekularen Zielmolekülen und Signalwegen interagieren kann .

Wirkmechanismus

The mechanism of action of 2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The trifluoromethyl and pyrrolidino groups enhance the compound’s reactivity and stability, allowing it to interact with specific molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

2-Trifluormethyl-4-(Pyrrolidino)phenylboronsäure ist einzigartig durch das Vorhandensein von sowohl Trifluormethyl- als auch Pyrrolidinogruppen. Diese Substituenten verleihen unterschiedliche chemische Eigenschaften, wie z. B. erhöhte Lipophilie und verstärkte Reaktivität, die bei ähnlichen Verbindungen nicht beobachtet werden. Dies macht sie besonders wertvoll in bestimmten synthetischen Anwendungen und Forschungskontexten.

Eigenschaften

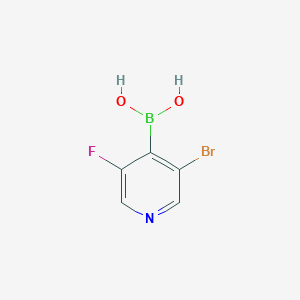

Molekularformel |

C11H13BF3NO2 |

|---|---|

Molekulargewicht |

259.03 g/mol |

IUPAC-Name |

[4-pyrrolidin-1-yl-2-(trifluoromethyl)phenyl]boronic acid |

InChI |

InChI=1S/C11H13BF3NO2/c13-11(14,15)9-7-8(16-5-1-2-6-16)3-4-10(9)12(17)18/h3-4,7,17-18H,1-2,5-6H2 |

InChI-Schlüssel |

XSXLFVHKNVNTMO-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C(C=C(C=C1)N2CCCC2)C(F)(F)F)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

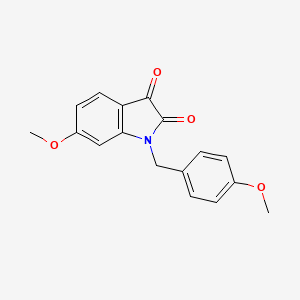

![4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine](/img/structure/B11757433.png)

![7-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11757440.png)

![1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11757457.png)

![5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11757463.png)

![8-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11757464.png)